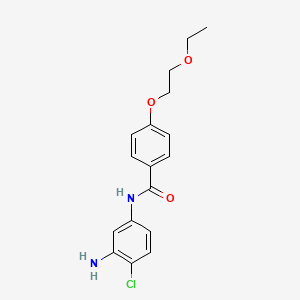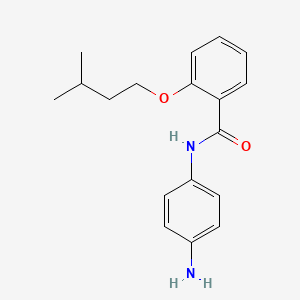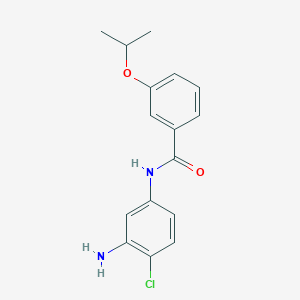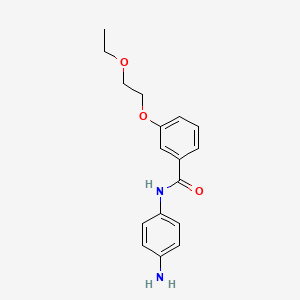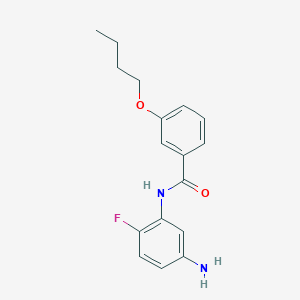![molecular formula C21H19Cl2NO2 B1385207 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040686-40-5](/img/structure/B1385207.png)
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline
Descripción general
Descripción
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula C21H19Cl2NO2 . It has a molecular weight of 388.3 . This compound is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline are not fully detailed in the sources I found. We know its molecular weight is 388.3 and its molecular formula is C21H19Cl2NO2 , but other properties like melting point, boiling point, solubility, and others are not specified.Aplicaciones Científicas De Investigación
Synthesis Pathways and Intermediates
- Synthesis of Benzoxazine Derivatives : A study conducted by Zhang et al. (2015) explored the synthesis of benzoxazine derivatives, focusing on the reaction paths involving phenol, aniline, and formaldehyde. This research is relevant to the synthesis pathways of compounds like 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline, shedding light on possible intermediates and reaction mechanisms (Zhang et al., 2015).
Effects of Substitution on Molecular Properties
- Impact of Chloro and Methyl Substituents : A study by Hasegawa et al. (1989) examined how mono-, di-, and trichloro substitutions on the aniline moiety influence the nematic-isotropic transition temperature of certain compounds. This research is pertinent to understanding the physical properties of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline derivatives (Hasegawa et al., 1989).
Applications in Antibacterial and Antifungal Activities
- Potential Antibacterial and Antifungal Agents : Reisner and Borick (1955) synthesized compounds related to N-(2-hydroxy-5-chlorobenzyl)-anilines and found them to have significant antibacterial and antifungal activities. This suggests potential applications of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline in developing new antimicrobial agents (Reisner & Borick, 1955).
Synthesis and Evaluation for Antitubercular Activity
- Antitubercular Activity Study : Dighe et al. (2012) conducted a study on the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for antitubercular activity, offering insights into the potential therapeutic applications of related compounds (Dighe et al., 2012).
Photo-Fries Rearrangement in Anilides
- Photochemically Induced Fries Rearrangement : Ferrini et al. (2006) explored the Fries rearrangement of anilides under photochemical conditions. This study provides a framework for understanding reactions involving anilines like 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline, which can be crucial in developing photoresponsive materials (Ferrini et al., 2006).
Reactions with Dichlorodialkylsilanes
- Synthesis of Heterocyclic Derivatives : Kostas et al. (1997) studied the synthesis of benzoxazasilepines by reacting o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes. This research points to the utility of aniline derivatives in creating novel heterocyclic compounds (Kostas et al., 1997).
Propiedades
IUPAC Name |
3,5-dichloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c22-17-12-18(23)14-19(13-17)24-15-16-5-4-8-21(11-16)26-10-9-25-20-6-2-1-3-7-20/h1-8,11-14,24H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKVCHXYZYCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

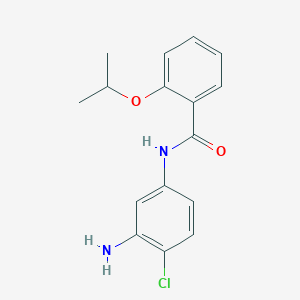
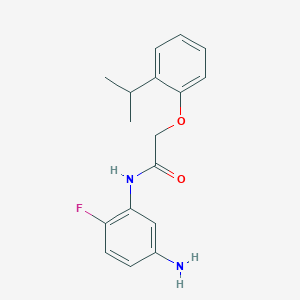
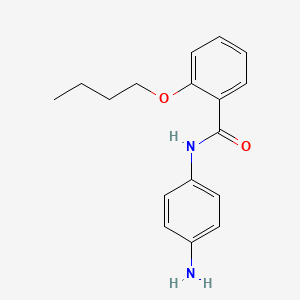
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
